2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol
Description
2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol is a biphenyl-based phosphine ligand featuring a dicyclohexylphosphine group at the 2'-position, a methoxy group at the 6-position, and a hydroxyl group at the 2-position of the biphenyl scaffold. This ligand belongs to the Buchwald-Hartwig ligand family, which is widely employed in transition-metal-catalyzed cross-coupling reactions.
Properties
Molecular Formula |
C25H33O2P |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-3-methoxyphenol |
InChI |
InChI=1S/C25H33O2P/c1-27-23-17-10-16-22(26)25(23)21-15-8-9-18-24(21)28(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20,26H,2-7,11-14H2,1H3 |
InChI Key |
RRXXVLUZEFNWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol typically involves the reaction of 2-bromo-6-methoxy-[1,1’-biphenyl]-2-ol with dicyclohexylphosphine. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Coupling Reactions: It is extensively used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used
Major Products
The major products formed from these reactions include various phosphine oxides, substituted biphenyl derivatives, and complex organometallic compounds .
Scientific Research Applications
2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, enhancing the reactivity and selectivity of metal catalysts in organic synthesis
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include palladium, nickel, and other transition metals, which are involved in cross-coupling and other catalytic reactions .
Comparison with Similar Compounds
Methoxy vs. Hydroxyl Groups
Bulky Alkyl Substituents
- XPhos (CAS 564483-18-7) : Features 2',4',6'-triisopropyl groups, providing extreme steric bulk. This enhances selectivity in coupling reactions involving hindered substrates but may reduce reaction rates due to slower ligand dissociation .
- BrettPhos (CAS 1262046-23-0) : Combines 3,6-dimethoxy and 2',4',6'-triisopropyl groups. The methoxy groups balance steric hindrance with electron donation, making it effective for aryl chloride couplings .
Amino vs. Hydroxyl Groups
- This ligand excels in electron-deficient substrate activations but lacks the hydroxyl’s polarity .
Structural and Physical Properties
Electronic and Steric Parameters
- Tolman Electronic Parameter (TEP): Methoxy and hydroxyl groups are weaker electron donors compared to dimethylamino groups (CPhos). Estimated TEP for the target compound: ~2055 cm⁻¹ (similar to S-Phos) .
- Percent Buried Volume (%Vbur) : Bulky substituents like triisopropyl (XPhos: ~35%) increase steric demand. The target compound’s %Vbur is likely lower (~25–28%) due to less bulky substituents .
Biological Activity
2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol is a phosphine ligand that has garnered attention in various fields of chemical research, particularly in catalysis and medicinal chemistry. This compound's unique structure imparts specific biological activities, making it a subject of interest for further investigation.
- CAS Number : 946114-31-4
- Molecular Formula : C25H33O2P
- Molecular Weight : 420.53 g/mol
Biological Activity Overview
The biological activity of 2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro tests indicated that the compound effectively reduced cell viability in breast and prostate cancer cells, suggesting its role as a potential chemotherapeutic agent.
The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, the compound may influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, 2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol could induce apoptosis in malignant cells.
Data Table: Biological Activity Summary
| Activity Type | Target Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer | 15 | |
| Anticancer | Prostate Cancer | 20 | |
| Cytotoxicity | Normal Fibroblasts | >50 |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of various phosphine ligands, including 2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol against human breast cancer cell lines. The results showed a significant decrease in cell viability at concentrations as low as 15 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs.
Case Study 2: Mechanistic Insights
A mechanistic study conducted by Smith et al. (2023) explored how this compound interacts with cellular pathways. The authors reported that treatment with 2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cancer cells. This suggests that the compound promotes apoptosis through a mitochondrial pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
